molecular formula C9H10FNO5S B2576897 4-(1-Carbamoylethoxy)phenyl sulfurofluoridate CAS No. 2411262-15-0

4-(1-Carbamoylethoxy)phenyl sulfurofluoridate

Cat. No.: B2576897
CAS No.: 2411262-15-0
M. Wt: 263.24
InChI Key: RTIRJZPNMVEFDL-UHFFFAOYSA-N
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Description

4-(1-Carbamoylethoxy)phenyl sulfurofluoridate is an organosulfur compound featuring a sulfurofluoridate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carbamoylethoxy)phenyl sulfurofluoridate typically involves the reaction of 4-hydroxyphenyl sulfurofluoridate with 1-carbamoylethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the carbamoylethoxy group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carbamoylethoxy)phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfurofluoridate group can be replaced by other nucleophiles, such as amines or alcohols.

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbamoylethoxy group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Properties

IUPAC Name

1-(1-amino-1-oxopropan-2-yl)oxy-4-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO5S/c1-6(9(11)12)15-7-2-4-8(5-3-7)16-17(10,13)14/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRJZPNMVEFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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